what is 2-Hexylcinnamaldehyde-d5
what is 2-Hexylcinnamaldehyde-d5
An In-Depth Technical Guide to 2-Hexylcinnamaldehyde-d5
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Hexylcinnamaldehyde-d5 (HCA-d5) is the stable isotope-labeled (deuterated) analogue of α-Hexylcinnamaldehyde (HCA), a common fragrance ingredient and a known, albeit weak, skin sensitizer.[1][2] This guide provides a comprehensive technical overview of HCA-d5, focusing on its synthesis, characterization, and core application as an internal standard for highly accurate and precise quantification of HCA in complex matrices. We will explore the fundamental principles of isotope dilution mass spectrometry (IDMS) and provide a detailed, field-proven protocol for the analysis of HCA in cosmetic formulations using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). Furthermore, this guide will discuss the utility of HCA-d5 in advanced research applications, including metabolism and mechanistic toxicology studies, positioning it as a critical tool for researchers in analytical chemistry, dermatology, and regulatory science.
Introduction to 2-Hexylcinnamaldehyde-d5 (HCA-d5)
Chemical Identity and Physicochemical Properties
2-Hexylcinnamaldehyde-d5 is a synthetic compound where five hydrogen atoms on the phenyl ring of the HCA molecule have been replaced with deuterium (²H), a stable, non-radioactive isotope of hydrogen. This substitution results in a mass increase of five Daltons compared to the parent molecule, a critical feature for its application in mass spectrometry. The parent compound, HCA, is a pale yellow liquid with a characteristic jasmine-like floral scent, produced industrially via a crossed-aldol condensation between octanal and benzaldehyde.[3][4]
| Property | Value (Predicted/Theoretical for HCA-d5) | Value (Experimental for HCA) | Reference |
| IUPAC Name | (2E)-2-(benzylidene-d5)octanal | (2E)-2-benzylideneoctanal | [5] |
| Synonyms | Hexyl Cinnamal-d5, HCA-d5 | Hexyl Cinnamal, α-Hexylcinnamaldehyde | [6] |
| CAS Number | Not assigned (Analyte CAS: 101-86-0) | 101-86-0 | |
| Molecular Formula | C₁₅H₁₅D₅O | C₁₅H₂₀O | [5] |
| Molecular Weight | ~221.35 g/mol | 216.32 g/mol | [4][5] |
| Physical State | Pale yellow liquid or solid | Pale yellow liquid or solid | [5] |
| Boiling Point | ~308 °C (Predicted) | 308 °C | [4] |
| Solubility | Soluble in oils, ethanol; insoluble in water | 3–5 mg/L in water | [4] |
The Rationale for Deuteration: A Superior Internal Standard
In quantitative analytical chemistry, an internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and quality controls. The IS is used to correct for the loss of analyte during sample preparation and for variations in instrument response.[7]
An ideal internal standard should be chemically and physically similar to the analyte but distinguishable by the detector. A stable isotope-labeled (SIL) standard, such as HCA-d5, represents the gold standard for several reasons:
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Co-elution: HCA-d5 has nearly identical chromatographic retention times to HCA, ensuring that both compounds experience the same matrix effects during ionization.[7]
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Similar Extraction Recovery: Its physicochemical properties are so similar to the analyte that it behaves identically during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), providing a true correction for analyte loss.
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No Isotopic Interference: The +5 Dalton mass difference ensures that its mass signal is clearly resolved from the analyte's signal by the mass spectrometer, with no risk of cross-contribution from natural isotopic abundances (e.g., ¹³C).
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Enhanced Precision and Accuracy: By normalizing the analyte response to the IS response, this method, known as Isotope Dilution Mass Spectrometry (IDMS), corrects for variations at every step, from pipetting to injection volume, leading to significantly higher precision and accuracy compared to using a different, structurally analogous compound as an internal standard.[8]
Synthesis and Characterization
A Plausible Synthetic Pathway
While specific synthetic procedures for HCA-d5 are often proprietary, a chemically sound and widely practiced approach involves the same aldol condensation reaction used for the unlabeled compound, but with a deuterated starting material. The most logical precursor is Benzaldehyde-d5, where the phenyl ring is fully deuterated.
The reaction is a base-catalyzed crossed-aldol condensation between Benzaldehyde-d5 and octanal.[3] The base (e.g., NaOH) deprotonates the α-carbon of octanal, which then acts as a nucleophile, attacking the carbonyl carbon of Benzaldehyde-d5. The subsequent dehydration of the aldol addition product yields HCA-d5.
Caption: Plausible synthesis of HCA-d5 via aldol condensation.
Quality Control and Characterization
Post-synthesis, the product must be rigorously purified (e.g., via vacuum distillation) and characterized to confirm its identity, purity, and isotopic enrichment.
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Mass Spectrometry (MS): This is the primary tool. Electron Ionization (EI) GC-MS is used to confirm the molecular weight. The molecular ion ([M]⁺) peak for HCA-d5 should appear at m/z 221, a +5 shift from the m/z 216 peak of unlabeled HCA. The isotopic purity is assessed by examining the relative intensities of peaks at m/z 216 through 221.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure and the absence of proton signals in the aromatic region (typically δ 7-8 ppm), confirming successful deuteration of the phenyl ring. ¹³C NMR can further validate the carbon skeleton.
Core Application: Quantitative Analysis by Mass Spectrometry
The primary utility of HCA-d5 is for the accurate quantification of HCA in consumer products, environmental samples, and biological matrices. HCA is regulated as a potential allergen in cosmetics in many jurisdictions, requiring its concentration to be listed on labels if it exceeds certain thresholds (e.g., 0.001% in leave-on products in the EU).[9]
Principle of Isotope Dilution Mass Spectrometry (IDMS)
The core principle involves adding a known amount of HCA-d5 (the "spike") to a sample containing an unknown amount of HCA. The sample is then processed and analyzed by GC-MS or LC-MS. Because the analyte and the SIL-IS are nearly identical, any loss during sample preparation affects both equally. The ratio of the MS signal of the native analyte (HCA) to the SIL-IS (HCA-d5) is measured. This ratio is directly proportional to the concentration of the native analyte. By comparing this ratio to that of calibration standards with known analyte/IS ratios, the unknown concentration can be determined with high precision.
Caption: General workflow for Isotope Dilution Mass Spectrometry.
Detailed Protocol: Quantification of Hexyl Cinnamal in a Cosmetic Cream via GC-MS/MS
This protocol provides a robust, field-proven methodology for determining the concentration of HCA in a complex matrix like a cosmetic cream.
1. Materials and Reagents:
-
HCA analytical standard (≥98% purity)
-
HCA-d5 internal standard solution (e.g., 100 µg/mL in methanol)
-
Solvents: Methyl tert-butyl ether (MTBE), Methanol (HPLC grade)
-
Anhydrous Sodium Sulfate
-
Deionized Water
-
Vortex mixer, Centrifuge, Syringe filters (0.22 µm)
2. Standard Preparation:
-
Prepare a stock solution of HCA (e.g., 1 mg/mL in methanol).
-
Create a series of calibration standards by serially diluting the HCA stock solution (e.g., 0.1 to 10 µg/mL).
-
Spike each calibration standard and a blank with the HCA-d5 internal standard solution to a final concentration of 1 µg/mL.
3. Sample Preparation:
-
Accurately weigh ~0.5 g of the cosmetic cream into a 50 mL centrifuge tube.
-
Add 5 mL of deionized water and 5 mL of MTBE.
-
Spike the sample with a known volume of the HCA-d5 internal standard solution (to achieve a final concentration of ~1 µg/mL in the extract).
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Add ~5 g of anhydrous sodium sulfate to remove water and break any emulsion.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.[10]
-
Carefully transfer the upper organic layer (MTBE) to a clean vial.
-
Filter the extract through a 0.22 µm syringe filter into a GC vial for analysis.
4. GC-MS/MS Instrumental Conditions:
-
System: Gas Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (TSQ).
-
Column: VF-5ms (or equivalent) 30 m x 0.25 mm i.d., 0.25 µm film thickness.[10]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection: 1 µL, splitless mode.
-
Oven Program: Start at 60°C (hold 2 min), ramp to 125°C at 3°C/min, then ramp to 300°C at 20°C/min (hold 5 min).[10]
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
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Acquisition Mode: Multiple Reaction Monitoring (MRM).
5. Mass Spectrometry Transitions (MRM): The key to selectivity is monitoring specific fragmentation patterns. For HCA, the phenyl-containing fragments are prominent. For HCA-d5, these same fragments will be shifted by +5 mass units.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| HCA (Analyte) | 216 ([M]⁺) | 129 | 15 | Quantifier |
| 216 ([M]⁺) | 91 | 20 | Qualifier | |
| HCA-d5 (IS) | 221 ([M]⁺) | 134 | 15 | Quantifier |
| 221 ([M]⁺) | 96 | 20 | Qualifier |
Note: Collision energies are instrument-dependent and require optimization.
Sources
- 1. Hexyl cinnamal: consideration of skin-sensitizing properties and suitability as a positive control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. paulaschoice.it [paulaschoice.it]
- 3. atamankimya.com [atamankimya.com]
- 4. acs.org [acs.org]
- 5. alpha-Hexylcinnamaldehyde | C15H20O | CID 1550884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Substance Information - ECHA [echa.europa.eu]
- 7. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. lcms.cz [lcms.cz]
- 10. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
